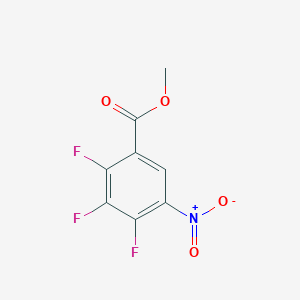

2,3,4-三氟-5-硝基苯甲酸甲酯

描述

Methyl 2,3,4-trifluoro-5-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates with potential applications in various fields, including organic synthesis and pharmaceuticals. While the specific compound is not directly studied in the provided papers, related compounds with nitro, trifluoromethyl, and ester functional groups have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to Methyl 2,3,4-trifluoro-5-nitrobenzoate.

Synthesis Analysis

The synthesis of related compounds typically involves nitration reactions and the introduction of trifluoromethyl groups. For instance, the synthesis of 2-methyl-1,5-dinitro-3- and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes involves nitration of methylbenzoic acids followed by reaction with sulfur tetrafluoride . Another example is the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, which uses a mixture of nitric and sulfuric acids for nitration . These methods suggest that similar approaches could be used for synthesizing Methyl 2,3,4-trifluoro-5-nitrobenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods, including IR, NMR, and mass spectrometry . Single-crystal X-ray diffraction studies have also been employed to confirm the geometrical parameters of these molecules . These techniques could be applied to Methyl 2,3,4-trifluoro-5-nitrobenzoate to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoates can be influenced by the presence of substituents on the benzene ring. For example, the presence of a trifluoromethyl group can affect the electron density and thus the reactivity of the compound . The C-S bond fission in alkyl nitrobenzoates has been discussed, indicating that substituents can also influence the stability of certain bonds within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoates, such as their crystallization behavior and hydrogen bonding patterns, have been studied. Methyl 4-hydroxy-3-nitrobenzoate, for example, forms hydrogen-bonded sheet structures in its crystal lattice . The first hyperpolarizability and infrared intensities of these compounds have been reported, which are important for understanding their nonlinear optical properties . Gas-liquid chromatography has been used to determine the residues of related compounds, indicating their stability and potential for detection at low concentrations .

科学研究应用

色谱分析:Alder、Augenstein 和 Rogerson(1978 年)开发了一种方法来测定大豆、土壤和牛奶等各种样品中 5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯甲酸钠及其游离酸的残留物。这是通过将残留物转化为 5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯甲酸甲酯并使用气液色谱法测量它们来实现的 (Alder, Augenstein, & Rogerson, 1978)。

分子结构和键合:Portilla 等人(2007 年)研究了 4-[(5-甲基-1H-吡唑-3-基)氨基]-3-硝基苯甲酸甲酯中的氢键链。他们的研究揭示了通过氢键连接成链的极性分子结构,提供了对该化合物分子相互作用的见解 (Portilla et al., 2007)。

溶解度和热力学:Hart 等人(2017 年)使用光谱方法测量了 2-甲基-3-硝基苯甲酸在各种有机溶剂中的溶解度,有助于了解该化合物在不同介质中的溶解度和行为 (Hart et al., 2017)。

绿色合成工艺:Mei、Yao、Yu 和 Yao(2018 年)开发了一种用于合成 5-甲基-2-硝基苯甲酸的环保工艺,强调了绿色化学在生产此类化合物中的重要性 (Mei, Yao, Yu, & Yao, 2018)。

非共价相互作用:Fu、Li 和 Simpson(2012 年)分析了 4-羟基-3-硝基苯甲酸甲酯的晶体结构,强调了在其结构和稳定性中起关键作用的非共价相互作用 (Fu, Li, & Simpson, 2012)。

原卟啉原 IX 氧化酶抑制剂:Li 等人(2005 年)研究了三氟甲基取代的原卟啉原 IX 氧化酶抑制剂,包括 5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯甲酸甲酯。他们的研究提供了对这些抑制剂的分子结构和相互作用的见解 (Li et al., 2005)。

安全和危害

“Methyl 2,3,4-trifluoro-5-nitrobenzoate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

属性

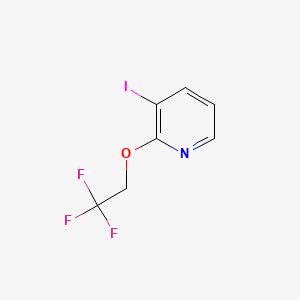

IUPAC Name |

methyl 2,3,4-trifluoro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c1-16-8(13)3-2-4(12(14)15)6(10)7(11)5(3)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHGRWQHRLWLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729591 | |

| Record name | Methyl 2,3,4-trifluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4-trifluoro-5-nitrobenzoate | |

CAS RN |

918321-24-1 | |

| Record name | Methyl 2,3,4-trifluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)